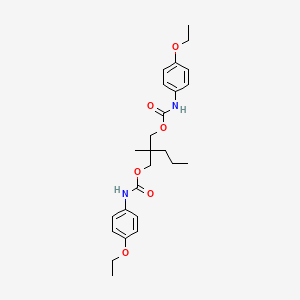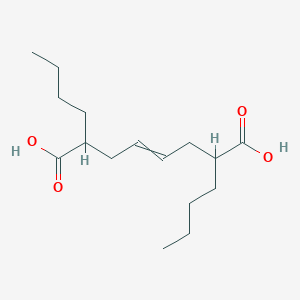
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two nitrophenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one typically involves the nitration of a bis(4-hydroxyphenyl) compound. The process includes the following steps:
Nitration: A bis(4-hydroxyphenyl) compound is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups into the phenyl rings.
Cyclization: The nitrated compound undergoes cyclization to form the benzofuran core. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine monohydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Ethers, esters, and other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of active intermediates that interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Similar in structure but with a propane core instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Features amino groups instead of nitro groups.
Uniqueness
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
33964-04-4 |
|---|---|
Molekularformel |
C20H12N2O8 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
3,3-bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12N2O8/c23-17-7-5-11(9-15(17)21(26)27)20(12-6-8-18(24)16(10-12)22(28)29)14-4-2-1-3-13(14)19(25)30-20/h1-10,23-24H |
InChI-Schlüssel |
ILNAKHGFKXCKJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


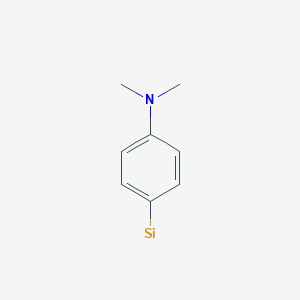
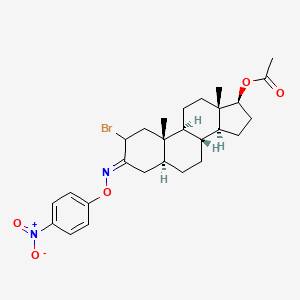




![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
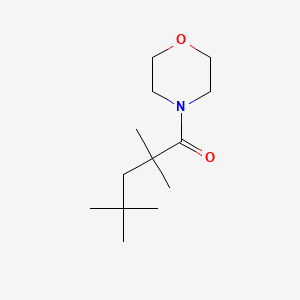


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
